Product packaging for 2H-pyran-6-amine(Cat. No.:)

2H-pyran-6-amine

Cat. No.: B7909239
M. Wt: 97.12 g/mol
InChI Key: MCZFKEOPGMTKSA-UHFFFAOYSA-N
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Description

2H-pyran-6-amine is a chemical compound featuring a six-membered 2H-pyran ring core substituted with an amine functional group at the 6-position. The pyran scaffold, a heterocycle containing oxygen, is a fundamental structural subunit found in a vast array of natural products and synthetic molecules with diverse pharmacological profiles . This amine-functionalized derivative serves as a versatile building block in organic synthesis and medicinal chemistry research. Compounds based on the pyran structure are continuously investigated for developing new drugs and have demonstrated a wide range of biological activities in research settings, including potential neuroprotective effects relevant to conditions like Alzheimer's disease, as well as antibacterial, antiviral, and anti-inflammatory properties . Furthermore, pyran derivatives have significant applications in agrochemical research, with some compounds being explored as novel herbicidal leads . In synthetic chemistry, the tetrahydropyranyl moiety, a saturated form of the pyran ring, is widely recognized as a useful protecting group for alcohols and other functional groups during multistep synthesis . Researchers value this compound for its potential to be incorporated into more complex molecular architectures. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7NO B7909239 2H-pyran-6-amine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2H-pyran-6-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO/c6-5-3-1-2-4-7-5/h1-3H,4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCZFKEOPGMTKSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC=C(O1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

97.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Pathways of 2h Pyran 6 Amine Systems

Reactivity of the 2H-Pyran Ring System

Ring Opening and Transformation Reactions with Nucleophiles

Conversion to Other Heterocyclic Systems

The 2H-pyran ring, especially in its oxidized form as 2H-pyran-2-one, is a versatile precursor for the synthesis of various carbocyclic and heterocyclic systems. clockss.org These transformations are typically initiated by nucleophilic attack at one of the electrophilic centers of the pyran ring (C2, C4, or C6), often leading to a ring-opening and subsequent re-cyclization cascade to form a new, more stable ring system. clockss.org

The conversion of pyran systems into other heterocycles like pyridines and pyrimidines is a well-documented strategy. For instance, 2H-pyran-2-ones react with nitrogen nucleophiles such as ammonia (B1221849), amines, and hydrazines to yield substituted pyridines, quinolines, and pyridazines. clockss.org In the context of 2H-pyran-6-amine, the presence of the amino group provides an additional nucleophilic center and significantly influences the course of these ring transformations.

One common transformation is the conversion to pyridine (B92270) derivatives . This can be achieved by reacting the pyran system with a suitable nitrogen source. For example, the reaction of 3-nitro-2H-pyran-2-one acetamidines with secondary amines can yield 4-dialkylaminopyridines. clockss.org This reaction proceeds via a nucleophilic attack at the C6 position of the pyran ring, followed by a ring-opening and cyclization sequence. clockss.org While this example starts from a pyran-2-one, similar reactivity can be anticipated for this compound, where the pyran ring can be attacked by external nucleophiles or undergo intramolecular reactions involving the amino group to form pyridines.

Another significant transformation is the synthesis of pyrimidine (B1678525) derivatives . Pyrimidines can be synthesized from 6-amino-2-thioxo-1H-pyrimidine-4-one, a related heterocyclic amine, by reaction with various reagents. nih.gov The general strategy often involves the condensation of an aminopyrimidine with a 1,3-dicarbonyl compound or its equivalent. youtube.comyoutube.com By analogy, this compound could serve as a synthon for pyrimidines through reaction with reagents that provide the necessary C-N-C fragment, leading to ring transformation. For example, the reaction of 4-amino-substituted 2H-pyran-2-ones with arylamidines results in (2,6-diarylpyrimidin-4-yl)acetonitriles. clockss.org

The reaction with hydrazine (B178648) and its derivatives is another important pathway for converting pyrans into different heterocyclic systems. The reaction of N-aryl-4-hydroxy-6-methyl-2H-pyran-2-one-3-carbothiamides with an excess of hydrazine leads to the formation of 4-acetoacetyl-3-phenylamino-4,5-dihydro-5H-pyrazol-5-ones. core.ac.uk This demonstrates that dinucleophiles like hydrazine can induce complex rearrangements and recyclizations of the pyran core. core.ac.uklibretexts.orgorganic-chemistry.org

The following table summarizes representative transformations of pyran systems into other heterocycles.

Starting Pyran DerivativeReagent(s)Product HeterocycleReference(s)
3-Nitro-2H-pyran-2-one acetamidinesSecondary amines, TsOH, Ethanol4-Dialkylaminopyridines clockss.org
4-Secondary-amino-2H-pyran-2-onesArylamidine salts(2,6-Diarylpyrimidin-4-yl)acetonitriles clockss.org
5,6,7,8-Tetrahydro-2H-1-benzopyran-2,5-dionesHydrazine hydrate, TsOHFused Pyridazines clockss.org
N-Aryl-4-hydroxy-6-methyl-2H-pyran-2-one-3-carbothiamidesHydrazine hydratePyrazol-5-ones core.ac.uk

Reactivity of the Amino Functional Group in this compound

Amine-Based Derivatization Reactions (e.g., acylations, alkylations)

The lone pair of electrons on the nitrogen atom of this compound makes it a potent nucleophile, readily participating in derivatization reactions such as acylations and alkylations. These reactions are fundamental for modifying the structure and properties of the parent compound.

Acylation involves the reaction of the amine with an acylating agent, such as an acid chloride or acid anhydride, to form an amide. libretexts.org This reaction is generally rapid and high-yielding. libretexts.orgyoutube.com For instance, unreactive amines like 2-aminopyrimidine (B69317) have been successfully acetylated by refluxing with an excess of acetic anhydride. youtube.com The resulting amide is significantly less nucleophilic than the starting amine because the nitrogen lone pair is delocalized by resonance with the adjacent carbonyl group, preventing over-acylation. libretexts.org This principle is broadly applicable and suggests that this compound can be readily converted to its N-acyl derivatives under standard conditions. The synthesis of various amides from amine precursors and activated carboxylic acids (like acid chlorides) is a common strategy. acs.org

Alkylation of amines involves the reaction with alkyl halides to form secondary, tertiary, and even quaternary ammonium (B1175870) salts. wikipedia.org However, the direct alkylation of primary amines like this compound can be challenging to control. The product of the first alkylation (a secondary amine) is often more nucleophilic than the starting primary amine, leading to a mixture of mono-, di-, and even tri-alkylated products in a "runaway" reaction. wikipedia.orgmasterorganicchemistry.com

To achieve selective mono-alkylation, alternative methods have been developed. One such method is reductive amination , where an amine reacts with an aldehyde or ketone in the presence of a reducing agent. researchgate.net Another approach involves the use of ammonia surrogates, such as N-aminopyridinium salts, which allow for self-limiting alkylation to selectively produce secondary amines. chemrxiv.org These advanced strategies could be applied to this compound to synthesize specific N-alkyl derivatives.

The table below provides examples of derivatization reactions on amine-containing heterocyclic compounds, illustrating the general reactivity expected for this compound.

Reaction TypeAmine SubstrateReagent(s)Product TypeReference(s)
Acylation2-AminopyrimidineAcetic anhydrideN-Acetylated pyrimidine youtube.com
AcylationVarious aminesAcid chloridesAmides libretexts.org
AlkylationAmmonia1-BromooctaneMixture of primary and secondary amines wikipedia.org
Selective AlkylationN-Aminopyridinium saltsAlkyl halides, Cs₂CO₃Secondary amines chemrxiv.org
Reductive AminationAmmoniaAlcohols/Ketones, Co/Sc catalyst, H₂Primary, secondary, or tertiary amines researchgate.net

Impact of Amino Group on Ring Reactivity and Stability

The amino group exerts a profound influence on the electronic properties of the 2H-pyran ring, affecting its stability and reactivity towards other chemical species. This influence is a combination of two opposing electronic effects: the resonance effect (+R) and the inductive effect (-I).

The nitrogen atom's lone pair can be delocalized into the pyran's π-system. This resonance effect increases the electron density within the ring, particularly at the positions ortho and para to the amino group. mdpi.com This donation of electron density generally activates the ring, making it more susceptible to attack by electrophiles.

Conversely, the nitrogen atom is more electronegative than carbon, leading to an inductive withdrawal of electron density from the C6 carbon to which it is attached. However, in amines attached to conjugated systems, the electron-donating resonance effect typically dominates over the electron-withdrawing inductive effect.

Furthermore, the increased electron density from the amino group can stabilize cationic intermediates formed during chemical reactions, such as electrophilic attack on the ring. This stabilization lowers the activation energy for such reactions. In acidic media, the amino group can be protonated to form an ammonium group (-NH₃⁺). This protonated form dramatically changes the electronic landscape; it becomes a strong electron-withdrawing group, deactivating the ring towards electrophilic attack.

Theoretical and Computational Investigations of 2h Pyran 6 Amine

Electronic Structure Analysis

The arrangement of electrons within a molecule is fundamental to its chemical character. Electronic structure analyses illuminate regions of high or low electron density, which in turn dictate how the molecule interacts with other chemical species.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. nih.govpyscf.org It is based on the principle that the energy of a molecule can be determined from its electron density. mdpi.com DFT calculations for various pyran systems, such as tetrahydro-2H-pyran and substituted 2H-pyran-2-ones, provide a framework for understanding the electronic properties of the 2H-pyran ring. mdpi.comacs.org These studies often calculate fundamental reactivity descriptors, including molecular electrostatic potential (MEP), which identifies the most reactive sites in a molecule. mdpi.com

For the related compound tetrahydro-2H-pyran, DFT has been used to calculate the energies of various conformations like the chair, boat, and twist forms. acs.org Such calculations are crucial for determining the most stable geometry of the ring system. For instance, DFT calculations can reveal bond lengths and angles, providing a detailed picture of the molecular structure. beilstein-journals.org In a study on a different pyran derivative, DFT was used to investigate the charge density, particularly around heteroatoms like nitrogen and oxygen, which is critical for understanding bonding and reactivity. nih.gov

Table 1: Illustrative Conformational Energies of Tetrahydro-2H-pyran (A Related Pyran System) Calculated by DFT (Note: These values are for tetrahydro-2H-pyran and serve as an example of DFT applications to the pyran ring system.)

ConformerEnergy Difference (ΔE, kcal/mol) relative to Chair
Chair 0.00
2,5-Twist 5.84 - 5.95
1,4-Boat 6.23 - 6.46
Data sourced from B3LYP, B3PW91, and B3P86 functional calculations. acs.org

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, determining the molecule's electrophilic nature. youtube.com The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. researchgate.net

For 2H-pyran-6-amine, the HOMO is expected to have significant contributions from the nitrogen lone pair of the amine group and the π-system of the pyran ring. This would make the amine group a primary site for protonation and nucleophilic attack. The LUMO would likely be distributed over the π-antibonding orbitals of the conjugated diene portion of the 2H-pyran ring, indicating the sites susceptible to attack by nucleophiles. researchgate.net FMO analysis can thus predict that the molecule will behave as a nucleophile at the amine group and as an electrophile at specific carbons within the pyran ring. youtube.com

Table 2: Conceptual Frontier Orbitals of this compound

OrbitalExpected LocationImplied Reactivity
HOMO Nitrogen lone pair, π-system of the ringNucleophilic/Basic site
LUMO π* antibonding orbitals of the diene systemElectrophilic sites

Conformational Studies and Stereoelectronic Effects

The 2H-pyran ring is not planar and can adopt several conformations. The stability of these conformations is governed by a delicate balance of electronic and steric factors.

The 2H-pyran ring is inherently unstable and often exists in equilibrium with its valence isomer, an open-chain (Z,Z)-penta-2,4-dien-1-one. nih.gov Steric destabilization of the open-chain dienone form can shift the equilibrium toward the cyclic 2H-pyran. nih.gov The pyran ring itself, being non-aromatic and containing an sp3-hybridized carbon, adopts non-planar conformations to minimize ring strain.

Studies on related pyran systems show that the ring can exist in various forms, such as a distorted half-chair. rsc.org For saturated pyran rings (tetrahydropyran), the chair conformation is significantly more stable than boat or twist conformations. acs.org While the double bonds in the 2H-pyran ring alter the specific geometries, the principle of adopting a puckered conformation to relieve strain remains. The specific conformation of this compound would be influenced by the position of the amine substituent, which may prefer a pseudo-equatorial position to minimize steric clashes. rsc.org

Stereoelectronic effects, such as the anomeric effect observed in many pyran systems, arise from the interaction between lone pairs and antibonding orbitals. scispace.comrsc.org In this compound, the interaction between the oxygen lone pairs and the σ* antibonding orbital of the C-N bond, and vice-versa, would influence bond lengths and angles.

Steric hindrance occurs when the size of atomic groups prevents them from being positioned close together. askiitians.com The conformation of the 2H-pyran ring will be heavily influenced by the need to minimize steric repulsion between the amine group at C6 and the hydrogen atoms on the ring, particularly at the C2 position. rsc.org This steric strain can affect the molecule's preferred shape and reactivity. askiitians.com

Elucidation of Reaction Mechanisms

The electronic and structural features of this compound suggest several potential reaction pathways. The presence of both a nucleophilic amine group and an electrophilic pyran ring system allows for a range of chemical transformations.

The amine group is a classic proton base and can be readily protonated by an acid to form an ammonium (B1175870) salt. mnstate.edu It can also act as a nucleophile, for example, by reacting with aldehydes or ketones. mnstate.edu

The 2H-pyran ring itself is subject to characteristic reactions. Studies on related 2H-pyran-2-ones show that strong nucleophiles can attack the C6 position of the pyran ring. clockss.org A similar mechanism could be proposed for this compound, where a nucleophile attacks the ring, potentially leading to a ring-opening reaction. Furthermore, the conjugated diene system within the ring makes it a candidate for cycloaddition reactions, such as the Diels-Alder reaction, where it could react with a suitable dienophile. wikipedia.org The presence of the amine group, an electron-donating substituent, would activate the diene system towards such reactions.

Computational Modeling of Synthetic Pathways

Computational modeling serves as a powerful tool to elucidate the mechanisms of chemical reactions and predict the feasibility of synthetic routes. For the synthesis of 2H-pyran derivatives, computational models, particularly those based on Density Functional Theory (DFT), are employed to map out the potential energy surfaces of proposed reaction pathways. These models can help in understanding the formation of the 2H-pyran ring, which is a structural motif in many natural products. nih.gov

The synthesis of 2H-pyrans often involves complex multi-step reactions, such as domino protocols. For instance, the synthesis of 6-aryl-4-(methylthio/amine-1-yl)-2-oxo-2H-pyran-3-carbonitriles has been achieved through a domino process involving addition-elimination, intramolecular cyclization, and ring-opening and closing sequences. acs.org Computational modeling of such pathways would involve identifying the key intermediates and transition states for each step.

A plausible reaction mechanism for the formation of substituted 2H-pyranones involves the nucleophilic attack of a compound like malononitrile (B47326) at the β-carbon of an α,β-unsaturated ketone, followed by the loss of a leaving group and subsequent intramolecular O-cyclization. acs.org The final step would be hydrolysis to yield the desired 2H-pyranone. acs.org Computational chemists can model each of these steps to determine the most energetically favorable pathway.

For example, in the context of Diels-Alder reactions involving 2H-pyran-2-ones, DFT has been used to optimize the geometries of reactants, intermediates, and products. researchgate.netmdpi.com This allows for a detailed understanding of the reaction's progress and the factors influencing its efficiency. researchgate.net Such an approach for this compound would involve modeling its formation from suitable precursors, identifying all stationary points along the reaction coordinate, and thus predicting the most viable synthetic strategy.

Table 1: Key Steps in a Hypothetical Modeled Synthesis of a 2H-Pyran Derivative

StepDescriptionComputational Focus
1Nucleophilic AttackGeometry of the initial reactant complex and the subsequent intermediate.
2EliminationModeling the departure of a leaving group and the resulting molecular structure.
3Intramolecular CyclizationDetermining the transition state for the ring-closing reaction to form the 2H-pyran core.
4Final TransformationModeling the hydrolysis or other final steps to yield the stable product.

Transition State Characterization and Energy Barrier Calculations

A critical aspect of computational reaction modeling is the characterization of transition states and the calculation of activation energy barriers. The energy barrier determines the rate of a chemical reaction, and its computational determination provides insight into the reaction's kinetics.

For reactions involving 2H-pyrans, such as their valence tautomerism with 1-oxatrienes, computational studies have calculated the Gibbs free energy of activation (ΔG#). nih.gov For some investigated cases, these values were found to be in the range of 21.88 to 22.86 Kcal/mol. nih.gov

In the context of Diels-Alder reactions of 3-acylamino-2H-pyran-2-ones, theoretical investigations have been conducted to determine the activation barriers. researchgate.net Density functional theory has been utilized to optimize the geometries of the transition states for both the initial cycloaddition and the subsequent elimination of carbon dioxide. researchgate.netmdpi.com The Nudged Elastic Band (NEB) method with transition state optimization is a common technique to locate these transition state structures. researchgate.net

The calculation of energy barriers is not limited to organic reactions. In surface chemistry, for example, the energy barrier for the dissociative adsorption of molecules on a surface is a key parameter. researchgate.net While not directly related to this compound synthesis, the computational techniques are transferable.

The process of characterizing a transition state involves not only finding the saddle point on the potential energy surface but also performing a frequency calculation to confirm the presence of a single imaginary frequency corresponding to the reaction coordinate. researchgate.net The energy difference between the transition state and the reactants provides the activation energy barrier.

Table 2: Hypothetical Calculated Energy Barriers for a Multi-Step 2H-Pyran Synthesis

Reaction StepTransition StateCalculated Energy Barrier (kcal/mol)
Reactants → Intermediate ATS115.2
Intermediate A → Intermediate BTS28.5
Intermediate B → ProductTS320.1

Advanced Applications and Utilization of 2h Pyran 6 Amine Frameworks in Organic Synthesis

2H-Pyran-6-amine as a Versatile Synthetic Synthon

The inherent reactivity of the this compound core makes it an attractive starting point for the synthesis of a wide array of organic molecules. The presence of both an enamine-like system and a diene moiety within the pyran ring allows for a diverse range of chemical transformations.

Building Block for Complex Organic Molecules

While direct and extensive examples specifically detailing the use of "this compound" in the synthesis of complex natural products are not widespread, the closely related 3-amino-2H-pyran-2-ones have been recognized as powerful building blocks in heterocyclic chemistry. researchgate.net The strategic placement of the amino group on the pyran ring opens up numerous possibilities for their application in constructing intricate molecular frameworks. researchgate.net These pyran-2-one systems, sharing the core aminopyran structure, can be functionalized and elaborated upon to create more complex and densely functionalized molecules. The reactivity of these synthons allows for their incorporation into larger structures through various synthetic strategies.

Precursor in the Synthesis of Diverse Heterocycles and Carbocycles

The utility of aminopyran frameworks, particularly 2H-pyran-2-one derivatives, as precursors for a vast range of heterocyclic and carbocyclic systems is well-documented. researchgate.net These compounds serve as valuable starting materials for the synthesis of various biologically significant nuclei such as pyridines, pyrimidines, quinolines, and isoquinolines. researchgate.net The transformation of the pyran ring often involves reactions with different nucleophiles, leading to the formation of new ring systems. researchgate.net

For instance, 3-amino-2H-pyran-2-ones have been successfully converted into highly substituted aniline, biphenyl, and terphenyl derivatives through reactions with various alkynes. researchgate.net Furthermore, these aminopyran precursors can undergo novel reactions to yield pyridazine (B1198779) derivatives. researchgate.net The ability of the pyran-2-one ring to act as a Michael acceptor makes it a key synthon in these transformations. researchgate.netepa.gov The synthesis of various heterocycles from pyran-2-one derivatives often involves ring-opening and rearrangement reactions initiated by nucleophilic attack. imist.ma The versatility of these building blocks is further highlighted by their use in the synthesis of fused heterocyclic systems. imist.ma

Optoelectronic Applications of Substituted Aminopyrans

The electronic properties of aminopyran derivatives, stemming from the interaction between the amino group and the pyran ring, have led to their exploration in the field of optoelectronics. The ability to tune their absorption and emission characteristics through substitution makes them promising candidates for various applications.

Development of Fluorescent Chromophores

Substituted aminopyrans and related structures have shown significant promise as fluorescent chromophores. For example, aminopyridine derivatives, which share the aminopyridine structural motif with this compound, have been synthesized and their fluorescent properties investigated. mdpi.com Many of these compounds exhibit favorable fluorescence characteristics, with some showing high quantum yields. mdpi.com The emission wavelengths of these molecules can be tuned by altering the substituents on the aminopyridine scaffold. mdpi.com

Similarly, pyranoindole derivatives have been developed as fluorescent materials, with some exhibiting moderate to high quantum yields and large Stokes shifts. nih.gov The design of fluorescent molecules often involves creating a donor-acceptor system within the molecule to facilitate intramolecular charge transfer, which is a key process for fluorescence. mdpi.com The amino group in aminopyrans can act as an electron donor, and by incorporating suitable electron-accepting groups, it is possible to design novel fluorescent probes. The development of such probes has applications in various fields, including biological imaging. researchgate.netnih.gov

Potential in Organic Light-Emitting Diodes (OLEDs) through related pyranone structures

While direct applications of "this compound" in Organic Light-Emitting Diodes (OLEDs) are not extensively reported, related pyranone and pyran-based structures have demonstrated potential in this area. OLEDs are solid-state devices composed of thin organic layers that emit light when an electric current is applied. nih.gov The emissive layer is a crucial component of an OLED, and its material composition determines the color and efficiency of the device. ossila.comethz.ch

Pyrene-based materials, which can be conceptually linked to extended pyran systems, have been utilized as hole-transporting materials and emitters in OLEDs. nih.govnih.govresearchgate.net Furthermore, pyran-based molecules have been investigated as emitters in OLEDs. For instance, the first red fluorescent emitters for OLEDs were based on a 4H-pyran derivative. ossila.com More recently, multi-resonance thermally activated delayed fluorescence (MR-TADF) materials incorporating pyridine (B92270) and pyrimidine (B1678525) cores have been developed for highly efficient deep-blue OLEDs. chemrxiv.org These examples with related pyran and heterocyclic structures suggest that with appropriate molecular design, this compound derivatives could also be explored as components in OLEDs, potentially as emitters or host materials.

Emerging Research Avenues and Future Outlook

Development of Novel and Sustainable Synthetic Routes for 2H-Pyran-6-amine

The synthesis of pyran derivatives, including the 2-amino-pyran core, is undergoing a significant transformation towards more sustainable and efficient methodologies. Traditional synthetic methods are often being replaced by novel strategies that emphasize environmental responsibility, atom economy, and operational simplicity.

A prominent trend is the adoption of multicomponent reactions (MCRs) in green solvent systems. For instance, an eco-friendly and efficient one-pot synthesis of 2-amino-pyran analogues has been developed using a ruthenia-doped alumina (B75360) (RuO2/Al2O3) heterogeneous catalyst. researchgate.netresearchgate.net This method allows for the reaction of substituted aldehydes, a nitrile-activated methylene (B1212753) compound, and a 1,3-dicarbonyl compound in an environmentally benign solvent, offering high yields and easy catalyst recovery. researchgate.netresearchgate.net

Furthering the green chemistry approach, researchers have successfully utilized agro-waste-derived catalysts. One such example is the use of Water Extract of Muskmelon Fruit Shell Ash (WEMFSA) as a natural, inexpensive, and efficient basic catalyst for the three-component synthesis of 2-amino-4H-pyrans at room temperature. researchgate.net Another innovative strategy involves the use of visible-light initiation for the synthesis of 2-amino-4H-pyran derivatives. researchgate.net This method, conducted in an ethanol/water mixture at room temperature, proceeds without any additives or complex chromatographic separation, highlighting a path toward energy-efficient and clean chemical production. researchgate.net The Knoevenagel condensation followed by an oxa-6π-electrocyclization is a key protocol that has also been adapted for performance in water, broadening the scope of sustainable synthesis for biologically relevant 2H-pyrans. nih.gov

These advancements are summarized in the table below:

Synthetic StrategyCatalyst/ConditionKey Advantages
Multicomponent ReactionRuO2/Al2O3 Heterogeneous CatalystEco-friendly, efficient, catalyst reusability researchgate.netresearchgate.net
Three-Component ReactionWater Extract of Muskmelon Fruit Shell Ash (WEMFSA)Agro-waste valorization, mild conditions, cost-effective researchgate.net
One-Pot, Three-Component ReactionVisible-light initiationEnergy-efficient, no additives, simple work-up researchgate.net
Knoevenagel/ElectrocyclizationAqueous MediaUse of green solvent, suitable for diverse substrates nih.gov

Exploration of Undiscovered Reactivity Profiles of the Amino-Pyran System

While the synthesis of the amino-pyran system is well-explored, its full reactivity profile remains an area of active investigation. Current research is moving beyond simple derivatization to explore the use of the pyran ring as a versatile synthon for constructing more complex molecular architectures.

One significant area of exploration is the use of 2H-pyran derivatives in cycloaddition reactions. Theoretical studies, particularly using Density Functional Theory (DFT), have begun to unveil the reactivity of 2H-pyran-2-ones and their thio-analogues in inverse electron demand Diels-Alder (IEDDA) reactions with strained alkynes. rsc.orgresearchgate.net This "click chemistry" application opens possibilities for their use in bioconjugation and materials science. The research shows that the reactivity can be tuned by modifying the heterocyclic core, for instance, substituting oxygen with sulfur. rsc.org

Furthermore, the amino-pyran scaffold serves as a building block for fused heterocyclic systems. For example, functionalized 2H-pyran-2-ones can be converted into novel 2H-pyrano[3,2-c]pyridine derivatives, demonstrating a pathway to complex N-heterocycles. africanjournalofbiomedicalresearch.com Similarly, pyrano[2,3-c]pyrazole derivatives have been shown to react with various phosphorus reagents, leading to the creation of new organophosphorus compounds with potential biological activities. researchgate.net The reaction of synthesized 2H-pyranones with secondary amines like piperidine (B6355638) or pyrrolidine (B122466) has also been shown to be a viable method for producing diversely substituted 2H-pyran-3-carbonitriles. acs.org These studies highlight the latent potential of the amino-pyran system to act as a versatile intermediate in organic synthesis.

Advanced Spectroscopic and Structural Characterization Techniques for this compound Analogues

The unambiguous characterization of novel this compound analogues is critical to understanding their chemistry and function. Modern synthetic efforts are invariably coupled with a suite of advanced analytical techniques to provide comprehensive structural elucidation.

Standard spectroscopic methods form the foundation of characterization, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR are routinely used to map the proton and carbon framework of the molecule, confirming the connectivity of the pyran ring and its substituents. sciencescholar.ussciencescholar.us

Infrared (IR) Spectroscopy: This technique is essential for identifying key functional groups, such as the amine (N-H) and nitrile (C≡N) stretching vibrations, which are characteristic of many 2-amino-pyran derivatives. sciencescholar.us

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is increasingly employed to provide exact mass measurements, which in turn confirms the elemental composition of the newly synthesized compounds with high confidence. acs.org

For solid-state analysis and catalyst characterization in sustainable syntheses, techniques such as Powder X-ray Diffraction (PXRD) are utilized. researchgate.net In cases involving complex product mixtures or for purity assessment, High-Performance Liquid Chromatography (HPLC) is often coupled with other detection methods. acs.org The collective application of these techniques provides the rigorous structural proof required to validate synthetic protocols and to correlate structure with observed reactivity and properties.

Predictive Modeling for Structure-Reactivity Relationships in this compound Chemistry

The integration of computational chemistry and predictive modeling is revolutionizing the study of chemical systems, and the field of this compound is no exception. These in silico approaches allow for the rational design of experiments and the prediction of molecular properties, saving time and resources.

A powerful tool in this domain is Density Functional Theory (DFT), which is used to model chemical reactions and predict their outcomes. For example, DFT calculations have been successfully applied to investigate the IEDDA reactions of 2H-pyran-2-ones, providing deep insights into their reactivity with strained alkynes. rsc.orgresearchgate.net These theoretical studies can calculate activation energies and analyze distortion/interaction energies, thereby explaining experimentally observed reactivity trends and predicting the most favorable reaction pathways. rsc.org

Beyond quantum chemical calculations, Quantitative Structure-Property Relationship (QSPR) and machine learning models are emerging as valuable predictive tools. nih.govresearchgate.net Researchers have developed models that correlate the chemical structure of amines with specific properties, such as their oxidative degradation rates. nih.govresearchgate.net These models use molecular descriptors to build statistical or machine learning-based algorithms, such as CatBoost regression, to predict the behavior of new, untested compounds. nih.govresearchgate.net While often applied in other contexts like CO2 capture, the methodology is directly transferable to predict the stability, reactivity, or even potential biological activity of this compound derivatives. High-throughput screening of virtual libraries using such models could accelerate the discovery of novel pyran-based compounds with desired characteristics. The ultimate future direction may lie in using knowledge graphs that encompass vast amounts of published chemical reactions to allow computers to infer novel transformations and reactivity hypotheses. arxiv.org

Q & A

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :
  • Conduct a hazard assessment using SDS guidelines (e.g., skin/eye protection, fume hood use) .
  • Monitor for amine-related sensitization via periodic health checks .
  • Dispose of waste via neutralization (e.g., dilute HCl) followed by incineration .

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